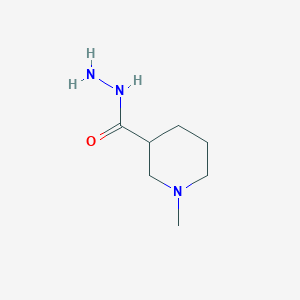

1-Methylpiperidine-3-carbohydrazide

Description

1-Methylpiperidine-3-carbohydrazide is a piperidine derivative featuring a carbohydrazide functional group (-CONHNH₂) at the 3-position and a methyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding, solubility, and biological activity modulation .

The carbohydrazide group is critical for interactions with biological targets, such as enzymes or receptors, and may confer antioxidant or chelating properties, as seen in related compounds .

Propriétés

IUPAC Name |

1-methylpiperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMALQQIOYGEEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

1-Methylpiperidine-3-carbohydrazide can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve multicomponent reactions, such as the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI in methanol at room temperature .

Analyse Des Réactions Chimiques

1-Methylpiperidine-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Methylpiperidine-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 1-Methylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

- 3-(Aminomethyl)-1-Methylpiperidine: Features an aminomethyl (-CH₂NH₂) group at the 3-position instead of carbohydrazide. This substitution reduces hydrogen-bonding capacity but enhances basicity, influencing pharmacokinetic properties like membrane permeability .

- (1-(Pyridin-2-yl)ethylidene)carbohydrazide: A carbohydrazide derivative with a pyridinyl substituent. This compound exhibits notable antioxidant activity (IC₅₀ = 18.7 μM in DPPH assays), attributed to electron-donating groups stabilizing free radicals .

- 1-(3-Chlorophenyl)piperazine (hydrochloride) : A piperazine analog with a chlorophenyl group. The aromatic ring enhances lipophilicity, while the hydrochloride salt improves aqueous solubility .

Table 1: Structural and Functional Comparisons

| Compound | Substituent(s) | Key Properties | Applications |

|---|---|---|---|

| 1-Methylpiperidine-3-carbohydrazide | 1-CH₃, 3-CONHNH₂ | High H-bonding, potential antioxidant | Drug intermediates, chelating agents |

| 3-(Aminomethyl)-1-Methylpiperidine | 1-CH₃, 3-CH₂NH₂ | Increased basicity, membrane permeability | Agrochemical synthesis |

| (1-(Pyridin-2-yl)ethylidene)carbohydrazide | Pyridinyl, carbohydrazide | Antioxidant (IC₅₀ = 18.7 μM) | Biomedical research |

| 1-(3-Chlorophenyl)piperazine HCl | 3-Cl-C₆H₄, piperazine | Lipophilic, CNS activity | Neuropharmacology |

Physicochemical Properties

- Solubility: Carbohydrazide derivatives are typically more water-soluble than aminomethyl or aryl-substituted analogs due to polar -CONHNH₂ groups. For example, hydrochloride salts of piperidine derivatives (e.g., 1-(3-Chlorophenyl)piperazine HCl) further enhance solubility .

- Stability : Compounds like 1-Methylpiperidine-3-carbohydrazide may require storage at 2–8°C to prevent hydrazide degradation, similar to standards such as Dipotassium Clorazepate (CAS 719-59-5) .

Research Implications and Gaps

While structural analogs provide a foundation for understanding 1-Methylpiperidine-3-carbohydrazide, direct experimental data on its synthesis, bioactivity, and safety are lacking. Future studies should prioritize:

- Synthetic Optimization : Leveraging methods from asymmetrical carbohydrazide synthesis .

- Biological Screening: Assessing antioxidant, antimicrobial, and cytotoxic profiles relative to known analogs.

- Safety Profiling : Evaluating hazards per OSHA HCS guidelines, as done for 1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine .

References [1] Seck et al., 2020 (IOSR J. Appl. Chem.) [2] BAC Reports, 2024 (3-(Aminomethyl)-1-Methylpiperidine Market Report) [3] Cayman Chemical Co., 2024 (1-(3-Chlorophenyl)piperazine SDS) [4] LGC Standards, 2014 (Pharmaceutical Impurities) [5] Indagoo, 2021 (1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine SDS)

Activité Biologique

1-Methylpiperidine-3-carbohydrazide is an organic compound belonging to the hydrazide class, characterized by its unique structure featuring a piperidine ring and a hydrazide functional group. This compound is derived from 1-methylpiperidine-3-carboxylic acid and has garnered attention in medicinal chemistry for its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 158.21 g/mol

- Melting Point : 120–125 °C

The compound's structure allows it to participate in various chemical reactions due to its reactive functional groups, making it a valuable intermediate in synthesizing bioactive compounds.

1-Methylpiperidine-3-carbohydrazide functions primarily as an intermediate in the synthesis of bioactive compounds. Its structural characteristics enable it to interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects in various conditions, including neurodegenerative disorders like Alzheimer's disease. The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its biological activity through stable complex formation with target proteins.

Antimicrobial Properties

Research indicates that derivatives of 1-methylpiperidine-3-carbohydrazide exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess notable antibacterial and antifungal properties, suggesting that 1-methylpiperidine-3-carbohydrazide may share these attributes .

Case Studies and Research Findings

A study conducted on a series of hydrazides revealed that modifications to the hydrazide moiety could enhance biological activity against various pathogens. This indicates that structural variations in 1-methylpiperidine-3-carbohydrazide could lead to improved efficacy against infections .

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Antibacterial | 5.0 |

| Compound B | Antifungal | 10.0 |

| 1-Methylpiperidine-3-carbohydrazide | TBD | TBD |

Potential Applications

The potential applications of 1-methylpiperidine-3-carbohydrazide extend beyond antimicrobial activities. Its derivatives are being explored for use in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.